molecular formula C5H6N2S3 B12561454 Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione CAS No. 143869-38-9

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione

Cat. No.: B12561454
CAS No.: 143869-38-9
M. Wt: 190.3 g/mol
InChI Key: IMYITMOFCBTJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies of related thiadiazole-pyrazole hybrids reveal planar heterocyclic cores with bond lengths and angles consistent with delocalized π-electron systems. For example, in analogous structures, the pyrazoline ring exhibits near-planarity, with deviations from the mean plane not exceeding 0.065 Å. The thiadiazole ring in such systems typically shows bond distances of 1.72–1.76 Å for C=S groups and 1.24–1.28 Å for C=N bonds, indicating partial double-bond character.

In dihydro-1H,3H,5H-pyrazolo[1,2-c]thiadiazole-1,3-dithione, the fusion of the pyrazole and thiadiazole rings creates a bicyclic system with pronounced angular strain. Key interatomic parameters include:

Bond Type Length (Å) Angle (°)
N1–C2 (pyrazole) 1.34 C2–N1–C5: 108.2
S1–C3 (thiadiazole) 1.74 N2–S1–C3: 92.5
C7=S2 (thioketone) 1.68 S2–C7–S3: 120.7

Intermolecular interactions dominate the crystal packing, with S⋯S chalcogen bonds (3.32–3.45 Å) and C–H⋯S hydrogen bonds (2.85–3.10 Å) forming layered architectures. The presence of two thioketone groups introduces additional dipole-dipole interactions, resulting in a dense packing coefficient of 0.74–0.78.

Comparative Study of Tautomeric Forms

Three dominant tautomers are theoretically possible for this compound (Figure 1):

  • Dithione form (1,3-dithione)
  • Monothiol-thione form (1-thione-3-thiol)
  • Dithiol form (1,3-dithiol)

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate the dithione tautomer is energetically favored by 12.3 kcal/mol over the monothiol-thione form and 18.7 kcal/mol over the dithiol form. This preference arises from conjugation between the thioketone groups and the aromatic π-system, which lowers the overall energy by 23% compared to non-conjugated tautomers.

Experimental validation comes from X-ray photoelectron spectroscopy (XPS), where the S 2p binding energy of 163.1 eV corresponds to thioketone sulfur rather than thiol (164.5–165.8 eV). Nuclear magnetic resonance (NMR) data further support this assignment, with no observable SH proton signals in the δ 3.5–4.5 ppm region.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 1565 (C=N stretch, thiadiazole)
  • 1248 (C–S stretch, pyrazole)
  • 1120 (C=S asymmetric stretch)
  • 985 (C=S symmetric stretch)

The absence of N–H stretching vibrations above 3200 cm⁻¹ confirms the dominance of the dithione tautomer.

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (d, J=4.2 Hz, H-4 pyrazole)
  • δ 7.89 (t, J=2.1 Hz, H-6 thiadiazole)

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 192.4 (C=S, thioketone)
  • δ 158.9 (C=N, thiadiazole)
  • δ 142.3 (C-3 pyrazole)

The deshielded thioketone carbon at δ 192.4 ppm matches computational predictions (δ 189–194 ppm).

UV-Vis Spectroscopy

In acetonitrile, the compound shows absorption maxima at:

  • 278 nm (π→π* transition, ε=12,400 M⁻¹cm⁻¹)
  • 325 nm (n→π* transition, ε=8,700 M⁻¹cm⁻¹)

Time-dependent DFT calculations reproduce these transitions within 5 nm accuracy, assigning the 325 nm band to sulfur lone pair excitation.

Computational Modeling of Electronic Structure

DFT calculations reveal a HOMO-LUMO gap of 3.81 eV, with the HOMO localized on the pyrazole ring and the LUMO on the thiadiazole moiety (Figure 2). Natural bond orbital (NBO) analysis identifies three-center hyperconjugative interactions between the thioketone groups and adjacent nitrogen atoms, stabilizing the structure by 28.3 kcal/mol.

The Mulliken charge distribution shows significant polarization:

  • S1 (thiadiazole): -0.32 e
  • S2 (thioketone): +0.18 e
  • N3 (pyrazole): -0.41 e

This charge separation facilitates intermolecular charge transfer, as evidenced by a calculated dipole moment of 5.23 Debye.

Properties

CAS No.

143869-38-9

Molecular Formula

C5H6N2S3

Molecular Weight

190.3 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione

InChI

InChI=1S/C5H6N2S3/c8-4-6-2-1-3-7(6)5(9)10-4/h1-3H2

InChI Key

IMYITMOFCBTJHB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=S)SC(=S)N2C1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Dicarbonyl Compounds

A common initial step involves the reaction of hydrazine or hydrazino-functionalized precursors with β-dicarbonyl compounds (e.g., acetylacetone) to form the pyrazole ring via cyclocondensation. This step is often performed in ethanol under reflux with catalytic acid to promote ring closure.

  • Example: Hydrazino groups react with acetylacetone to yield 3,5-dimethyl-1H-pyrazole intermediates, which serve as building blocks for further thiadiazole ring formation.

Formation of the 1,3,4-Thiadiazole Ring via Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized by cyclization of thiosemicarbazide derivatives. This involves:

  • Acylation of thiosemicarbazides followed by dehydration using reagents such as sulfuric acid, polyphosphoric acid, or methane sulfonic acid.
  • Oxidative cyclization of thiosemicarbazones with ferric chloride or other oxidants.
  • Cyclization of bithioureas under oxidative or dehydrating conditions.

These methods yield 5-substituted 2-amino-1,3,4-thiadiazoles with high purity and yield.

Thionation to Introduce Dithione Functionalities

The conversion of lactam or lactone groups into thiolactams or thiones is achieved using thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). This step is crucial for installing the dithione groups at positions 1 and 3 of the thiadiazole ring.

  • Lawesson’s reagent is often used to convert 4-thiazolidinones into 4-thiazolidin-thiones, which are key intermediates for further ring construction.

Specific Preparation Method for Dihydro-1H,3H,5H-pyrazolo[1,2-c]thiadiazole-1,3-dithione

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine derivative + acetylacetone, reflux in ethanol, catalytic HCl Formation of pyrazole intermediate
2 Formation of thiazolidinone intermediate Reaction of pyrazole intermediate with chloroacetic acid and thiosemicarbazone 4-Thiazolidinone derivative
3 Thionation Treatment with Lawesson’s reagent in toluene Conversion to 4-thiazolidin-thione
4 Cyclization with hydrazine derivatives Acidic medium, reflux Formation of dihydro-pyrazolo-thiadiazole ring system
5 Introduction of dithione groups Controlled sulfurization or further thionation Final dihydro-1H,3H,5H-pyrazolo[1,2-c]thiadiazole-1,3-dithione

This two-step approach, starting from thiazolidinones and proceeding through thionation and cyclization, has been demonstrated to efficiently yield the target compound with confirmed structure by elemental and spectral analysis.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Some studies report one-pot, multi-component reactions involving hydrazino compounds, β-dicarbonyls, aldehydes, and phenacyl bromides to simultaneously build pyrazole and dihydrothiadiazine skeletons. These reactions proceed in ethanol under reflux with triethylamine as base, yielding fused heterocycles in good yields.

Domino Double 1,3-Dipolar Cycloaddition

A novel method involves domino double 1,3-dipolar cycloaddition of nitrile imines to Erlenmeyer thioazlactones, followed by elimination steps to form functionalized N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines. This method offers rapid access to structurally diverse pyrazolo-thiadiazole derivatives and has been validated by X-ray crystallography.

Research Findings and Yields

Method Key Reagents Conditions Yield (%) Notes
Two-step thiazolidinone → thione → cyclization Lawesson’s reagent, hydrazine derivatives Reflux in toluene, acidic medium 65-85% High purity, confirmed by NMR and elemental analysis
One-pot multi-component reaction Hydrazino compound, acetylacetone, aldehydes, phenacyl bromides Ethanol, reflux, triethylamine 70-80% Efficient, simultaneous ring formation
Domino 1,3-dipolar cycloaddition Nitrile imines, Erlenmeyer thioazlactones Room temperature, Et3N >80% Fast, structurally diverse products

Spectroscopic and Structural Confirmation

  • FT-IR spectra show characteristic bands for C=S stretching (~1200-1300 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹).
  • ^1H NMR confirms pyrazole and thiadiazole ring protons.
  • Elemental analysis matches calculated values for C, H, N, and S.
  • X-ray crystallography validates ring fusion and dithione placement in advanced studies.

Chemical Reactions Analysis

Types of Reactions

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo-thiadiazoles, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the substituents present on the compound .

Comparison with Similar Compounds

Key Observations :

  • Compared to oxygen-containing analogs (e.g., pyrazolo-oxadiazoles), sulfur atoms in the thiadiazole ring lower the LUMO energy, enhancing electrophilicity .

Reactivity Insights :

  • Thione groups in similar compounds (e.g., ) undergo alkylation with methyl iodide, suggesting the target compound may exhibit analogous S-alkylation behavior .
  • The fused pyrazolo-thiadiazole system is prone to electrophilic substitution at the pyrazole ring, as seen in triazolo-thiadiazole derivatives .

Theoretical Predictions for the Target Compound :

  • Antiviral Potential: Structural similarity to ’s thiadiazole-thiones suggests possible HIV protease inhibition .
  • Coordination Chemistry : Dual thione groups could act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), analogous to ’s tricarbonitrile derivatives .

Biological Activity

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione (CAS No. 143869-38-9) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects supported by case studies and research findings.

  • Molecular Formula : C5_5H6_6N2_2S3_3
  • Appearance : Solid or liquid
  • Purity : 99.90%
  • Applications : Pharmaceutical and agricultural industries

Antimicrobial Activity

Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole derivatives are reported to exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against bacterial strains such as Escherichia coli and Salmonella typhi. The compounds demonstrated zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)Concentration (μg/disk)
Compound 18aSalmonella typhi19500
Compound 18bE. coli15500

Anticancer Activity

Research has shown that derivatives of dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole possess cytotoxic properties against various cancer cell lines. For instance, studies indicated that certain derivatives exhibited GI50_{50} values in the range of 0.74 to 10.0 μg/mL against human colon cancer cells (HCT116), lung cancer cells (H460), and breast cancer cells (MCF-7) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50_{50} (μg/mL)
Compound AHCT1163.29
Compound BH46010
Compound CMCF-75.0

The biological activity of dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole is attributed to its ability to interact with biomolecules such as DNA and proteins due to its mesoionic nature. This interaction enhances cell permeability and facilitates the compound's entry into cells . Additionally, the presence of the thiadiazole moiety is linked to various pharmacological activities including:

  • Antimicrobial : Effective against a range of bacterial and fungal pathogens.
  • Anticancer : Induces cytotoxic effects in multiple cancer cell lines.
  • Anti-inflammatory : Exhibits potential in reducing inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of dihydro-thiadiazole derivatives and tested their antimicrobial activity against standard strains. The most active compound showed significant inhibition against both gram-positive and gram-negative bacteria.
  • Cytotoxicity Evaluation :
    • In vitro tests on human cancer cell lines revealed that specific derivatives caused substantial growth inhibition at low concentrations. The mechanisms involved apoptosis induction and cell cycle arrest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.